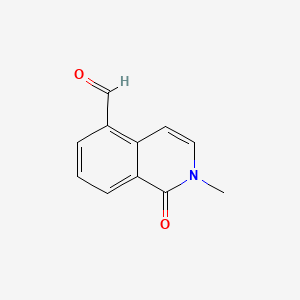
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Ugi reaction followed by a palladium-catalyzed ring-opening reaction of furans . This approach allows for the efficient preparation of isoquinolinones and 1,2-dihydroisoquinolines, which are key intermediates in the synthesis of the target compound.
化学反応の分析
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
科学的研究の応用
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be compared with other similar compounds, such as:
Isoquinolinones: These compounds share a similar core structure and exhibit comparable chemical properties.
1,2-Dihydroisoquinolines: These compounds are intermediates in the synthesis of this compound and have similar reactivity.
Other Aldehydes: Compounds with aldehyde functional groups exhibit similar reactivity in oxidation and reduction reactions
生物活性
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde (CAS No. 1374651-90-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a dihydroisoquinoline core with a carbonyl and aldehyde functional group, which may influence its interactions with biological targets. The molecular formula is C11H11N, and its molecular weight is approximately 173.21 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation.
- Antimicrobial Properties : There are indications of antibacterial activity against certain strains.
- Neuroprotective Effects : Potential interactions with cholinergic systems have been noted, which could imply neuroprotective properties.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, potential modes of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell metabolism.
- Cell Signaling Modulation : It could affect pathways involved in cell survival and apoptosis.
- Interaction with Receptors : There is a possibility of interaction with neurotransmitter receptors, influencing neurochemical pathways.
Antitumor Studies
A study investigating the antitumor effects of similar compounds indicated that isoquinoline derivatives can significantly reduce cell viability in various cancer cell lines. For instance, compounds with structural similarities demonstrated a reduction in viability by up to 55% in aggressive cancer models when administered at concentrations around 10 μM .
Antimicrobial Activity
Research on related compounds has shown moderate antibacterial activity against specific pathogens. The Minimum Inhibitory Concentration (MIC) for some derivatives was found to be below 100 µM, suggesting potential for further development as antibacterial agents .
Neuroprotective Potential
The interaction of isoquinoline derivatives with butyrylcholinesterase (BChE) has been studied, indicating that these compounds may serve as inhibitors of this enzyme, which is relevant in neurodegenerative conditions such as Alzheimer's disease .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to related isoquinoline derivatives:
| Compound | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Methyl-1-oxo-1,2-dihydroisoquinoline | Moderate | Moderate | Possible |
| Similar Isoquinoline Derivative A | High | Low | Yes |
| Similar Isoquinoline Derivative B | Moderate | High | No |
Case Studies
Several case studies have explored the effects of compounds structurally related to this compound:
- Breast Cancer Model : In vivo studies using xenograft models showed significant tumor size reduction when treated with isoquinoline derivatives similar to our compound .
- Bacterial Infections : A series of synthesized isoquinolines were tested against bacterial strains, revealing promising results that warrant further investigation into their use as antimicrobial agents .
- Neurodegenerative Disease Models : Compounds targeting cholinesterases have shown potential in ameliorating symptoms associated with cognitive decline in animal models .
特性
IUPAC Name |
2-methyl-1-oxoisoquinoline-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-6-5-9-8(7-13)3-2-4-10(9)11(12)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADARNMGNVZQSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C2C1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














